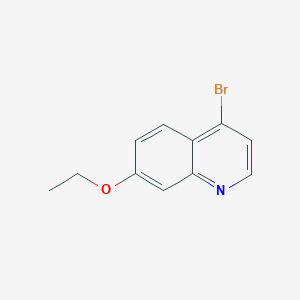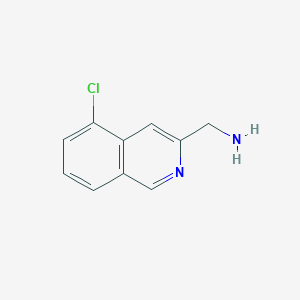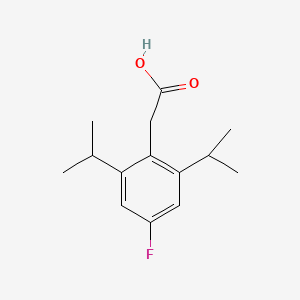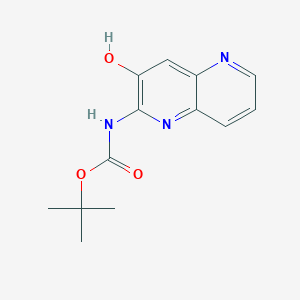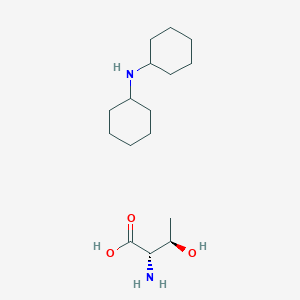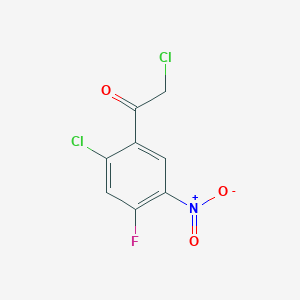
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one: is a chemical compound with the following IUPAC name: 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one . Its molecular formula is C8H5ClFNO3 . This compound belongs to the class of α,β-unsaturated ketones and contains both chlorine and fluorine substituents on the aromatic ring .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves various methods. One common approach is the reaction of 2-chloro-4-fluoro-5-nitrophenol with an appropriate reagent to introduce the ketone functionality. Detailed reaction conditions and specific reagents can vary, but the overall process aims to form the desired ketone group.
Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The ketone group in this compound can undergo oxidation reactions.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The chlorine and fluorine atoms can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are suitable.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the halogen atoms.
Major Products: The major products depend on the specific reactions performed. For example, reduction of the nitro group could yield an amino ketone.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes or receptors.
Mecanismo De Acción
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets, possibly affecting cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H4Cl2FNO3 |
|---|---|
Peso molecular |
252.02 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2FNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 |
Clave InChI |
XFTNXURCNQJPPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


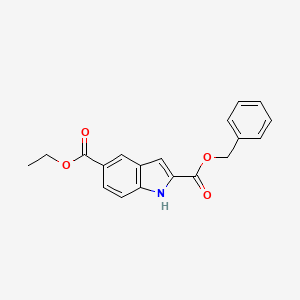

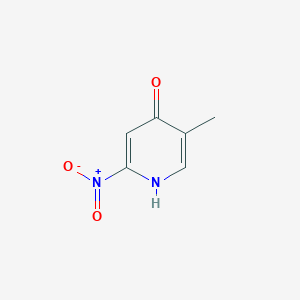

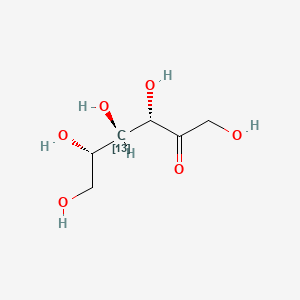
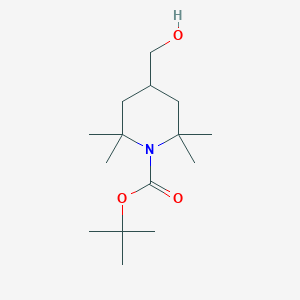
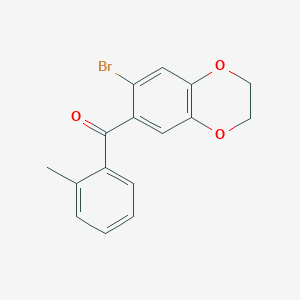
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
